Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
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Overview
Description
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroformate under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring system .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions are conducted under reflux conditions in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as thiols or amines.
Substitution: Formation of substituted derivatives, such as halogenated or alkylated products.
Scientific Research Applications
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes. Additionally, it can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different pharmacological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar heterocyclic system with distinct biological activities
Uniqueness
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
ethyl 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C12H10N4O2S/c1-2-18-11(17)10-15-16-9(13-14-12(16)19-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
MNDQTZIIBSQCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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